molecular formula C12H12ClFO3 B1343598 Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate CAS No. 951890-03-2

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate

Cat. No.: B1343598
CAS No.: 951890-03-2
M. Wt: 258.67 g/mol
InChI Key: FYVMHRXZOYCEJU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Aromatic protons: Doublets at δ 7.8–7.6 ppm (H-2 and H-6 of phenyl), split by meta-Cl and para-F.
    • Ethyl group: Quartet at δ 4.2 ppm (CH₂CH₃) and triplet at δ 1.3 ppm (CH₂CH₃).
    • Methylene protons (CH₂CO): Multiplet at δ 2.6–2.8 ppm.
  • ¹³C NMR :
    • Carbonyl carbons: δ 208.5 ppm (ketone), δ 172.0 ppm (ester).
    • Aromatic carbons: δ 115–135 ppm, with C-F and C-Cl showing distinct coupling.

Infrared (IR) Spectroscopy

  • Strong absorption at 1720–1740 cm⁻¹ (ester C=O stretch).
  • Ketone C=O stretch at 1705–1715 cm⁻¹ .
  • C-F and C-Cl vibrations at 1100–1250 cm⁻¹ and 750–800 cm⁻¹ , respectively.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 258.67 (M⁺, calculated for C₁₂H₁₂ClFO₃).
  • Key fragments:
    • m/z 213 (loss of –OCH₂CH₃).
    • m/z 167 (cleavage of the butanoate chain).

Comparative Structural Analysis with Analogous Fluorinated Esters

Positional Isomerism

Compared to ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate (isomer with swapped Cl/F positions), this compound exhibits:

  • Higher dipole moment : Due to the electron-withdrawing Cl at meta and F at para positions.
  • Distinct NMR shifts : Aromatic protons in the isomer resonate upfield by 0.2–0.3 ppm.

Functional Group Variations

  • Ethyl 4-(4-fluorophenyl)-3-oxobutanoate :
    • Lacks Cl, reducing molecular weight by 35.45 g/mol.
    • Ketone at position 3 alters conjugation patterns, shifting IR C=O stretch to 1715–1725 cm⁻¹.
  • Ethyl 4-chloro-3-oxobutanoate :
    • Simpler structure with no aromatic ring, leading to weaker UV absorption.

Table 3: Structural Comparison with Analogues

Compound Molecular Formula Key Structural Differences
This compound C₁₂H₁₂ClFO₃ Cl at meta, F at para
Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate C₁₂H₁₂ClFO₃ Cl at para, F at meta
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate C₁₂H₁₃FO₃ Ketone at position 3, no Cl

Properties

IUPAC Name

ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMHRXZOYCEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate can be achieved through several methods. One common approach involves the Claisen condensation reaction. In this method, ethyl acetoacetate is reacted with 3-chloro-4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-chloro-4-fluorophenyl moiety, which can then interact with enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Property 3-Cl-4-F Derivative 3-Cl Derivative 3-F Derivative 3-F-4-OMe Derivative
Molecular Weight (g/mol) 258.67 240.68 224.23 254.25
LogP (Predicted) 2.8 3.1 2.5 2.3
Synthetic Yield (%) N/A 63 80 N/A
Key Application Chiral intermediates Cancer research Anti-inflammatory COX-2 inhibition

Table 2: CAS Numbers and Suppliers

Compound Name CAS Number Supplier/Reference
This compound 147374-00-4 Global Chemical Supplier
Ethyl 4-(3-fluorophenyl)-4-oxobutanoate N/A BenchChem
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 1402232-56-7 ABChem

Biological Activity

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClFNO3
  • Molecular Weight : Approximately 258.67 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but has low solubility in water.

The presence of chlorine and fluorine atoms on the phenyl group enhances the lipophilicity and bioavailability of the compound, which are critical factors for its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory responses. For instance, it can interfere with Toll-like receptor 4 (TLR4) signaling pathways, leading to reduced production of proinflammatory cytokines.
  • Substrate for Enzymatic Reactions : this compound can serve as a substrate for various biocatalysts, indicating its potential utility in biotransformation processes.
  • Binding Affinity : Interaction studies reveal that this compound exhibits notable binding affinity with biological targets, which may enhance its therapeutic potential.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated that compounds with similar structures show cytotoxic effects against cancer cell lines, such as HEPG2 (liver carcinoma) using MTT assays .

CompoundIC50 (µM)Cell Line
This compoundTBDHEPG2
Doxorubicin (Control)0.5HEPG2

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against various strains, suggesting a potential for further exploration in this area .

Synthesis Methods

Several synthesis methods have been reported for this compound:

  • Esterification Reactions : The compound can be synthesized through esterification of the corresponding acid with ethanol under acidic conditions.
  • Halogenation : The introduction of chlorine and fluorine substituents can be achieved via electrophilic aromatic substitution reactions.

These synthetic pathways are critical for developing derivatives that may exhibit enhanced biological activities or novel properties.

Case Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that this compound inhibits enzyme activity related to inflammatory responses by blocking specific signaling pathways. This inhibition was quantified using dose-response assays, revealing significant IC50 values comparable to established inhibitors .
  • Antitumor Efficacy :
    • In vitro testing against liver carcinoma cell lines showed promising results, indicating that structural modifications could enhance antitumor activity. Compounds with similar halogenated structures exhibited varying degrees of cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or nucleophilic substitution. For example, analogous bromophenyl derivatives (e.g., Ethyl 4-(4-bromophenyl)-4-oxobutanoate) are synthesized using 3-(4-bromobenzoyl)propionic acid with ethanol, achieving 99% yield under reflux conditions . Alternatively, diazoacetate-mediated reactions yield 74%, highlighting the need for solvent optimization (e.g., THF vs. DMF) and catalyst screening (e.g., Knoevenagel conditions) . Key variables include temperature control (60–80°C), stoichiometry of aryl halide intermediates, and purification via column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?

  • Methodological Answer :

  • ¹H NMR : The 3-chloro-4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for para-substituted fluorine) and deshielded protons adjacent to the ketone (δ 2.8–3.2 ppm for CH₂ groups) .
  • IR : Strong absorption at ~1720 cm⁻¹ confirms the ester carbonyl, while the ketone C=O appears at ~1680 cm⁻¹. Fluorine substituents may reduce symmetry, broadening peaks .
  • MS : Molecular ion [M+H]⁺ at m/z 270.07 (C₁₂H₁₂ClFO₃) with fragments at m/z 154 (aryl loss) and 99 (butanoate cleavage) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Solubility increases in ethanol (logP ~2.5) .
  • Stability : Hydrolysis of the ester group occurs under strongly acidic/basic conditions (pH <2 or >10). Stability studies via HPLC (C18 column, acetonitrile/water gradient) show >90% purity retention at 4°C for 6 months .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorophenyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing Cl and F substituents activate the phenyl ring for NAS. Computational studies (DFT, B3LYP/6-31G*) predict enhanced electrophilicity at the meta position. Experimentally, reactions with amines (e.g., pyrrolidine) in DMF at 100°C yield substituted derivatives, monitored by TLC and LC-MS . Competing pathways (e.g., ester hydrolysis) require controlled water content (<0.1%) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-4-oxobutanoate derivatives?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM) may arise from assay conditions. Standardize protocols:

  • Use Mueller-Hinton broth for bacterial assays (CLSI guidelines).
  • Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay on HEK293 cells) .
  • Validate target engagement via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. How can molecular docking predict the interaction of this compound with biological targets like COX-2 or CYP450 enzymes?

  • Methodological Answer :

  • Docking Workflow :

Prepare ligand (optimize geometry at B3LYP/6-31G*).

Retrieve target structures (PDB: 5KIR for COX-2).

Simulate binding with AutoDock Vina; analyze binding affinity (ΔG) and key interactions (H-bonds with Arg120, hydrophobic contacts with Tyr355) .

  • Validation : Compare with experimental IC₅₀ data and mutagenesis studies (e.g., COX-2 active site mutants) .

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